molecular formula C8H5BrF3NO3 B12086821 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene CAS No. 1258547-44-2

1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B12086821
CAS No.: 1258547-44-2
M. Wt: 300.03 g/mol
InChI Key: SRMJUKBFCLWETO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with three functional groups: a bromomethyl (–CH2Br) group at position 1, a nitro (–NO2) group at position 2, and a trifluoromethoxy (–OCF3) group at position 2. Its molecular formula is C8H5BrF3NO3, with a molecular weight of 328.03 g/mol (inferred from similar compounds, e.g., ). The bromomethyl group serves as a reactive site for nucleophilic substitution, while the nitro and trifluoromethoxy groups contribute electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No.

1258547-44-2

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

1-(bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF3NO3/c9-4-5-2-1-3-6(7(5)13(14)15)16-8(10,11)12/h1-3H,4H2

InChI Key

SRMJUKBFCLWETO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethoxy)toluene to introduce the nitro group. This is followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Reduction: The major product is 1-(Aminomethyl)-2-nitro-3-(trifluoromethoxy)benzene.

    Oxidation: The major product is 1-(Carboxymethyl)-2-nitro-3-(trifluoromethoxy)benzene.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The nitro group can participate in redox reactions, altering the compound’s electronic properties. The trifluoromethoxy group enhances the compound’s lipophilicity and stability .

Comparison with Similar Compounds

1-(Bromomethyl)-2-(Trifluoromethoxy)benzene (CAS 198649-68-2)

  • Structure : Lacks the nitro group at position 2.
  • Molecular Formula : C8H6BrF3O ().
  • Physical Properties : Density = 1.583 g/cm³; Boiling Point = 191.7°C; Purity ≥99% ().
  • Applications : Used in synthesizing pharmaceuticals (e.g., anti-inflammatory agents) and advanced polymers due to its trifluoromethoxy group’s electronic effects ().

1-(Bromomethyl)-4-(Trifluoromethoxy)benzene (CAS 50824-05-0)

  • Structure : Trifluoromethoxy group at position 4 instead of 3.
  • Synthesis : Produced via SN2 reactions ().
  • Applications : Intermediate in anti-tubercular (PA-82419) and anti-leishmanial (VL-2098) drug synthesis ().
  • Key Difference : Positional isomerism alters steric and electronic effects, impacting regioselectivity in further reactions.

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8)

  • Structure : Additional iodo substituent at position 2.
  • Molecular Formula: C7H2BrF3INO3; Molecular Weight = 411.9 g/mol ().
  • Key Difference : The iodine atom increases molecular weight and may enhance stability in radical reactions.

Reactivity and Stability

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilic substitution reactivity compared to analogs lacking nitro substituents (e.g., ).
  • Leaving Group Potential: Bromomethyl derivatives (e.g., ) are superior to chloro or iodo analogs in SN2 reactions due to bromide’s moderate leaving ability.
  • Stability : Trifluoromethoxy groups improve thermal and chemical stability, as seen in materials science applications (). However, nitro groups may introduce explosive hazards (inferred from ).

Industrial and Pharmaceutical Relevance

Compound Applications Key References
Target Compound Potential intermediate in nitroimidazole-based drugs (e.g., anti-parasitic agents) Inferred from
1-(Bromomethyl)-2-(Trifluoromethoxy)benzene Polymer coatings, electronic materials
1-(Bromomethyl)-4-(Trifluoromethoxy)benzene Anti-tubercular (PA-82419) and pesticide (flufenerim) synthesis
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Specialty chemical for halogenated aromatic reactions

Research Findings and Data Tables

Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound C8H5BrF3NO3 328.03 Not reported Inferred ~1.6
1-(Bromomethyl)-2-(Trifluoromethoxy)benzene C8H6BrF3O 255.03 191.7 1.583
1-(Bromomethyl)-4-(Trifluoromethoxy)benzene C8H6BrF3O 255.03 Not reported 1.572 ()
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C7H2BrF3INO3 411.9 Not reported Not reported

Substituent Effects on Reactivity

Substituent Electronic Effect Impact on Reactivity
–NO2 Strong electron-withdrawing Increases electrophilic substitution rates
–OCF3 Moderate electron-withdrawing Enhances thermal stability and lipophilicity
–CH2Br Leaving group (Br⁻) Facilitates nucleophilic substitutions

Biological Activity

1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H7BrF3N2O3
  • Molecular Weight : 286.003 g/mol
  • CAS Number : 1417567-59-9

The compound features a bromomethyl group, a nitro group, and a trifluoromethoxy substituent on a benzene ring, which contribute to its reactivity and biological interactions.

The biological activity of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group can be replaced by various nucleophiles, leading to the formation of diverse derivatives that may exhibit different biological activities. This mechanism is crucial in the synthesis of compounds that can interact with biological targets such as enzymes and receptors.

Target Interactions

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Receptor Binding : The trifluoromethoxy group enhances lipophilicity, potentially increasing binding affinity to membrane receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related nitro compounds, suggesting potential for 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene in inhibiting bacterial growth. For instance, nitro compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogens due to their ability to disrupt cellular processes .

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results indicate moderate cytotoxic effects on human cell lines, with IC50 values suggesting that further structural modifications could enhance selectivity and reduce toxicity .

Case Studies

  • Study on Enzyme Mechanisms : A study focused on using this compound as a probe for understanding enzyme mechanisms revealed that it could inhibit certain metabolic pathways by targeting specific enzymes involved in cellular respiration.
  • Antiparasitic Activity : Research exploring the antiparasitic properties indicated that derivatives of similar nitro compounds showed promising results against Trypanosoma cruzi, suggesting potential applications for 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene in treating parasitic infections .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activities
1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzeneStructureAntimicrobial, Enzyme Inhibition
1-Bromo-3-nitro-2-(trifluoromethoxy)benzeneStructureSimilar mechanism; potential for drug development

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